![molecular formula C8H15N B13811991 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is a bicyclic compound that features a nitrogen atom within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: Several hours to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) are not extensively documented, the scalable approach developed for its synthesis suggests that it can be produced in larger quantities using similar reduction techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of nitriles to amines.
Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.
Oxidation: Potential oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include amines, substituted derivatives, and oxidized compounds .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) has several applications in scientific research:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs like Rupatidine, improving their physicochemical properties.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific characteristics.
Biological Studies: The compound’s bioisosteric properties allow it to mimic certain biological molecules, making it useful in drug design and development.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) involves its interaction with molecular targets in biological systems. The nitrogen atom within its structure can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom but shares a similar bicyclic framework.
Pyridine: A monocyclic compound with a nitrogen atom, often used in medicinal chemistry.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and properties.
These comparisons highlight the unique structural and functional properties of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI), making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1,5-dimethyl-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H15N/c1-7-3-8(2,4-7)6-9-5-7/h9H,3-6H2,1-2H3 |
Clé InChI |
WACADVNFKQVOQM-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
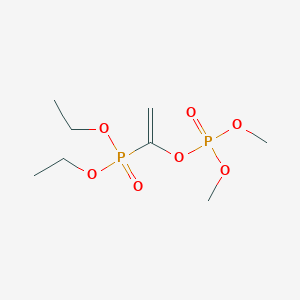

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
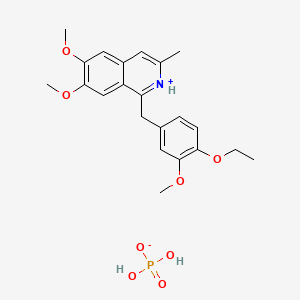

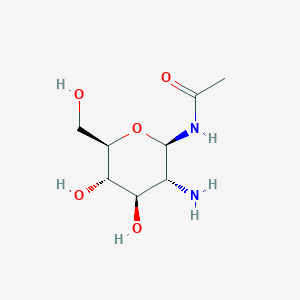

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
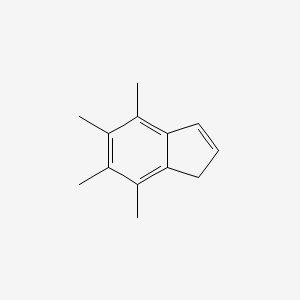
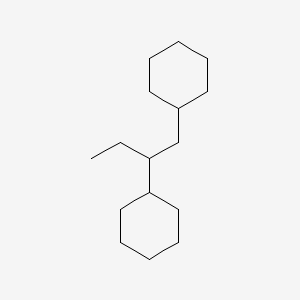
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
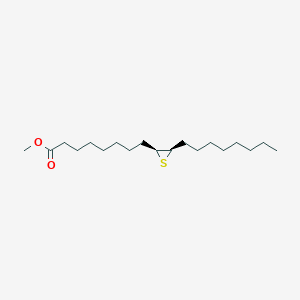
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
